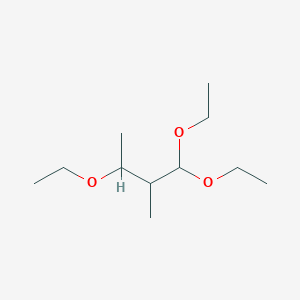

1,1,3-Triethoxy-2-methyl-butane

Cat. No. B8521969

M. Wt: 204.31 g/mol

InChI Key: BWDYLUMZXQQYHK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06018075

Procedure details

900 g (7.4 mol) of acetaldehyde diethyl acetal (purity according to GC: 97%) and 0.85 g (0.75 ml, 6 mmol, 0.25 mol %) of boron trifluoride etherate were placed in a 2 l two-necked round flask fitted with a magnetic stirrer, a thermometer and a dropping funnel. 220 g (2.5 mol) of ethyl (1-propenyl) ether were added dropwise within about 30 minutes while cooling occasionally with ice at a temperature of about 35° C., but a maximum of 40° C. After completion of the addition the mixture was stirred at room temperature for a further 30 minutes. Then, 4 g of solid, powdered sodium carbonate were added thereto and the mixture was stirred at room temperature for 2.5 hours. Then the mixture was suction filtered and the excess acetaldehyde diethyl acetal was distilled off on a Raschig column, (30×2.5 cm) at 100 mbar. About 1 l of acetaldehyde diethyl acetal (content according to GC. 91%) was recovered in this manner at a boiling point of 40-43° C. The residue was then fractionated on the same column at a pressure of 12-13 mbar. This gave 344.5 g (66.2% yield) of 1,1,3-triethoxy-2-methyl-butane as a water-clear liquid with a boiling point of 81-84° C. and a content of 98.2% according to GC.

[Compound]

Name

solid

Quantity

4 g

Type

reactant

Reaction Step Three

Yield

66.2%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH3:8])[CH3:5])[CH3:2].[CH:9]([O:12][CH2:13][CH3:14])=[CH:10]C.[C:15](=O)([O-])[O-].[Na+].[Na+]>B(F)(F)F.CCOCC>[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH3:8])[CH:5]([CH3:15])[CH:9]([O:12][CH2:13][CH3:14])[CH3:10])[CH3:2] |f:2.3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C)OCC

|

|

Name

|

|

|

Quantity

|

0.75 mL

|

|

Type

|

catalyst

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=CC)OCC

|

Step Three

[Compound]

|

Name

|

solid

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at room temperature for a further 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a maximum of 40° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition the mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at room temperature for 2.5 hours

|

|

Duration

|

2.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the excess acetaldehyde diethyl acetal was distilled off on a Raschig column, (30×2.5 cm) at 100 mbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 1 l of acetaldehyde diethyl acetal (content according to GC. 91%) was recovered in this manner at a boiling point of 40-43° C

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C(C)OCC)C)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 344.5 g | |

| YIELD: PERCENTYIELD | 66.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |